2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a compound that features a cyclohexa-2,5-diene-1,4-dione core substituted with two pyrrolidin-1-yl groups
Preparation Methods
The synthesis of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pyrrolidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent.
Materials Science: The compound’s unique structure makes it useful in the design of new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. In the context of its antiproliferative activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death . The compound’s ability to form quinone derivatives also plays a role in its biological activity, as these derivatives can interact with cellular proteins and DNA .
Comparison with Similar Compounds
2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: This compound also features a cyclohexa-2,5-diene-1,4-dione core but with different substituents.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with a similar core structure, known for its cytotoxic properties.
2,5-Bis(phenylamino)-1,4-benzoquinone: This compound has a benzoquinone core with phenylamino substituents and is used in similar applications, including anticancer research.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-dipyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-10-12(16-7-3-4-8-16)14(18)9-11(13)15-5-1-2-6-15/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIXAPAIDKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)C(=CC2=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877565 |
Source
|
Record name | Benzoquinone,2,5-bis-pyrrolidin-1yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-03-5 |
Source
|
Record name | 2,5-Di-1-pyrrolidinyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.